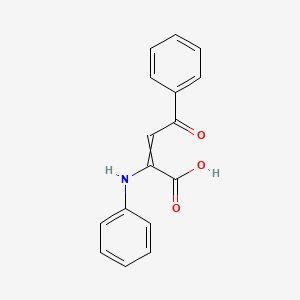
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes both a phenyl group and an amino group attached to the butenoic acid backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Chemical Reactions Analysis
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tosic acid, pyrrolidine, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aldol condensation reaction with glyoxylic acid produces 4-oxo-2-butenoic acids, which are versatile intermediates for further derivatization .
Scientific Research Applications
This compound has several applications in scientific research. It is used as a building block for drug discovery, with derivatives showing biological activity in treating cancer, neurodegenerative diseases, metabolic disorders, and gastric conditions . Additionally, it has antimicrobial and antifungal properties, making it useful in the development of new therapeutic agents . Its high reactivity also makes it a valuable intermediate for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. For instance, 4-oxo-4-phenyl-but-2-enoates inhibit MenB, the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone biosynthesis pathway, through the formation of an adduct with coenzyme A . This inhibition disrupts the biosynthesis of menaquinone, a vital component in bacterial electron transport chains, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- can be compared with other similar compounds, such as 4-oxo-4-phenyl-2-butenoic acid and 2-oxo-4-phenylbutyric acid . These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the phenylamino group in 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- imparts unique properties, making it distinct from its analogs. This uniqueness is reflected in its specific applications and reactivity patterns.
Properties
CAS No. |
65387-40-8 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-anilino-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C16H13NO3/c18-15(12-7-3-1-4-8-12)11-14(16(19)20)17-13-9-5-2-6-10-13/h1-11,17H,(H,19,20) |
InChI Key |
YHFPFWGKTZTMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















